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Compound of Interest

Compound Name: ARS-853

Cat. No.: B605593

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ARS-853, a first-in-class covalent inhibitor of
the KRAS G12C mutant protein. It details the compound's mechanism of action, its impact on
cellular signaling, and the experimental methodologies used for its characterization.

Executive Summary

ARS-853 is a selective, cell-active, covalent inhibitor specifically targeting the KRAS G12C
oncoprotein.[1][2][3] This mutation, where glycine is replaced by cysteine at codon 12, is a
significant driver in a subset of human cancers, including non-small cell lung cancer.[4] ARS-
853 operates through a novel mechanism, binding to the inactive, GDP-bound state of KRAS
G12C.[1][2] This interaction prevents the exchange of GDP for GTP, thereby locking the
oncoprotein in an "off" state and inhibiting the activation of downstream oncogenic signaling
pathways.[1][2] By suppressing both the MAPK and PI3K/AKT signaling cascades, ARS-853
leads to cell-cycle arrest and apoptosis in KRAS G12C-mutant cells.[2][4]

Cellular Target and Mechanism of Action

The primary cellular target of ARS-853 is the mutant KRAS G12C protein.[1][2] Unlike wild-type
KRAS or other KRAS mutants, the G12C variant possesses a cysteine residue that serves as a
target for covalent modification by ARS-853.

The mechanism of action is two-fold:
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» State-Dependent Binding: ARS-853 exhibits high selectivity for the inactive, GDP-bound
conformation of KRAS G12C.[1][2] It does not effectively bind to the active, GTP-bound form
of the protein.[1][2] This is significant because, contrary to the traditional view of mutant
KRAS being perpetually "on," the KRAS G12C protein rapidly cycles between its active and
inactive states.[1]

o Covalent Inhibition: ARS-853 forms an irreversible covalent bond with the reactive thiol
group of the cysteine at position 12.[2] This covalent modification traps KRAS G12C in its
inactive GDP-bound state, preventing its subsequent activation by guanine nucleotide
exchange factors (GEFs) like SOSL1.[1] By locking KRAS G12C in this inactive conformation,
ARS-853 effectively shuts down its ability to engage with and activate downstream effector
proteins such as RAF and PI3K.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for ARS-853, providing
insights into its potency and binding characteristics.
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Cell Line / o
Parameter Value . Description
Condition
Concentration
required to inhibit 50%
IC50 (CRAF-RBD 1 " KRAS G12C Cells of active KRAS
~1 ymo
Pulldown) H (e.g., H358) pulldown, indicating
inhibition of KRAS
activation.[1][2]
Concentration
required to inhibit 50%
IC50 (Cell H358 Lung Cancer ) o
) ) ~2.5 uM of cell proliferation in a
Proliferation) Cells

KRAS G12C-mutant
cell line.[3][4]

Concentration for 50%
covalent modification

Cellular Engagement 1.6 pmol/L (at 6 ]
H358 Cells of KRAS G12C in

IC50 hours)
cells, measured by
mass spectrometry.[5]
Second-order rate
Biochemical Rate of constant describing
Inactivation 76 M~1s™1 Biochemical Assay the efficiency of
(k_inact/K_I) covalent bond

formation.[5][6]

Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway Inhibition by ARS-853

The diagram below illustrates the canonical KRAS signaling pathway and the point of
intervention for ARS-853. By locking KRAS G12C in its inactive state, ARS-853 prevents the
activation of both the RAF-MEK-ERK (MAPK) and the PISK-AKT-mTOR pathways, which are
critical for cell proliferation and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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